molecular formula C14H24N2O B11870494 Pyrrolidin-1-yl(8-azaspiro[4.5]decan-2-yl)methanone

Pyrrolidin-1-yl(8-azaspiro[4.5]decan-2-yl)methanone

Cat. No.: B11870494
M. Wt: 236.35 g/mol
InChI Key: VZIQRCLNIGMLPH-UHFFFAOYSA-N
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Description

Pyrrolidin-1-yl(8-azaspiro[4.5]decan-2-yl)methanone is a complex organic compound that features a spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, which includes both a pyrrolidine ring and an azaspirodecane moiety, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidin-1-yl(8-azaspiro[4.5]decan-2-yl)methanone typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds under specific conditions to form the desired spirocyclic structure. The process involves multiple steps, including nucleophilic substitution and cyclization reactions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-1-yl(8-azaspiro[4.5]decan-2-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Pyrrolidin-1-yl(8-azaspiro[4.5]decan-2-yl)methanone has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: this compound is explored for its use in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Pyrrolidin-1-yl(8-azaspiro[4.5]decan-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Pyrrolidin-1-yl(8-azaspiro[4.5]decan-2-yl)methanone include other spirocyclic compounds and derivatives of pyrrolidine. Examples include:

Uniqueness

This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H24N2O

Molecular Weight

236.35 g/mol

IUPAC Name

8-azaspiro[4.5]decan-3-yl(pyrrolidin-1-yl)methanone

InChI

InChI=1S/C14H24N2O/c17-13(16-9-1-2-10-16)12-3-4-14(11-12)5-7-15-8-6-14/h12,15H,1-11H2

InChI Key

VZIQRCLNIGMLPH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2CCC3(C2)CCNCC3

Origin of Product

United States

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